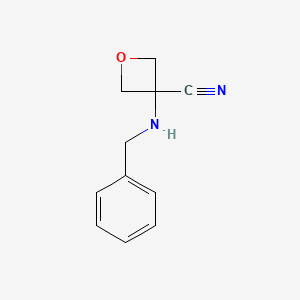

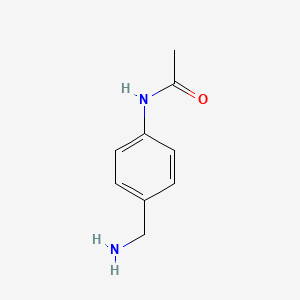

3-(苄氨基)氧杂环丁烷-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions, as seen in the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . This method could potentially be adapted for the synthesis of 3-(Benzylamino)oxetane-3-carbonitrile by choosing appropriate starting materials and conditions. Another relevant synthesis approach is the non-catalytic reaction from Mannich bases, as described for 3-amino-1H-benzo[f]chromene-2-carbonitriles . This method might offer a pathway to synthesize the benzylamino component of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, provides insights into the spatial arrangement of substituents around the benzene ring . The coplanarity of certain groups and the dihedral angle between benzene rings in these molecules could inform the expected molecular geometry of 3-(Benzylamino)oxetane-3-carbonitrile. X-ray analysis is a common technique used to confirm the structures of such compounds .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the formation of C-N bonds, as seen in the one-pot, four-component domino reaction to synthesize novel 3-amino-2′-oxospiro derivatives . This type of reaction could be relevant for forming the benzylamino linkage in the target molecule. Additionally, the preparation of benzo[b]naphthyridine-3-carbonitriles involves the synthesis of substituted 3-aminoquinolines, which could provide insights into the reactivity of the amino and carbonitrile groups in the target compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(Benzylamino)oxetane-3-carbonitrile are not directly reported, the properties of structurally related compounds can offer some predictions. For instance, the solubility, crystallinity, and hydrogen bonding potential of compounds like 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile can be indicative of similar behaviors in the target compound . The presence of the oxetane ring in the target molecule may also influence its reactivity and physical properties, as oxetane rings are known for their ring strain and potential as reactive intermediates in organic synthesis.

科学研究应用

药物设计

氧杂环丁烷,如3-(苄氨基)氧杂环丁烷-3-腈,由于其代谢稳定性、刚性和氢键受体能力,在药物设计中受到关注 . 它们可用于创建具有不同官能团的各种伯、仲脂肪族、直链和环状醇 .

螺环的合成

用于创建氧杂环丁烷的方法也可以在与环状醇和更复杂结构反应时导致螺环的形成 . 螺环是一种具有两个或多个环的化学化合物,可用于各种化学反应,并在药物化学中具有潜在的应用。

生物活性化合物的合成

氧杂环丁烷的通用温和化学允许从简单的起始材料轻松安装氧杂环丁烷环,在生物活性化合物的合成或后期修饰中具有潜在的应用 . 这在制药行业中可能特别有用。

含氧杂环丁烷类固醇的形成

用于创建氧杂环丁烷的方法可以一步从睾酮中改善具有重要生物活性的含氧杂环丁烷类固醇的合成 . 这对某些类型类固醇的生产可能具有重大意义。

新的氧杂环丁烷衍生物的合成

人们对氧杂环丁烷应用的兴趣推动了对新型氧杂环丁烷衍生物合成的众多研究 . 这些衍生物可能在各种科学研究领域具有广泛的应用。

四氢呋喃 (THF) 的形成

手性氧杂环丁烷可以用二甲基亚砜鎓甲基化物处理以形成手性四氢呋喃 (THF),并且也保持对映体过量 . THF 是一种有机化合物,用于各种化学反应,并在药物化学中具有潜在的应用。

属性

IUPAC Name |

3-(benzylamino)oxetane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZJRCFQHYLNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C#N)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567102 |

Source

|

| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138650-20-1 |

Source

|

| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)